Chlorhydrate d'Anagrélide
Vue d'ensemble
Description
Le chlorhydrate d’Anagrélide est un composé pharmaceutique principalement utilisé pour le traitement de la thrombocytémie essentielle, une maladie caractérisée par une surproduction de plaquettes sanguines. Ce composé est connu pour sa capacité à réduire les taux de plaquettes élevés et à atténuer le risque d’événements thromboemboliques. Il est commercialisé sous divers noms commerciaux, notamment Agrylin et Xagrid .
Applications De Recherche Scientifique
Anagrelide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound for studying platelet-reducing agents.
Biology: Investigated for its effects on megakaryocyte maturation and platelet production.
Medicine: Primarily used to treat essential thrombocytosis and chronic myeloid leukemia.
Industry: Utilized in the pharmaceutical industry for the production of platelet-reducing medications.
Mécanisme D'action
Le chlorhydrate d’Anagrélide exerce ses effets en inhibant la phosphodiestérase des nucléotides cycliques et la libération de l’acide arachidonique de la phospholipase. Cette inhibition perturbe la phase postmitotique de la maturation des mégacaryocytes, ce qui entraîne une réduction de la production de plaquettes. Le composé supprime également l’expression des facteurs de transcription nécessaires à la synthèse des plaquettes .
Composés similaires :
Hydroxyurée : Un autre agent antiplaquettaire utilisé pour des indications similaires.
Busulfan : Utilisé dans le traitement de la leucémie myéloïde chronique et d’autres troubles myéloprolifératifs.
Comparaison :
Hydroxyurée : Bien qu’elle soit efficace, elle a des effets leucémogènes potentiels en cas d’utilisation à long terme.
Busulfan : Le chlorhydrate d’Anagrélide a un meilleur taux de réponse et est mieux toléré que le busulfan.
Analyse Biochimique
Biochemical Properties
Anagrelide hydrochloride interacts with various biomolecules to exert its effects. It is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This inhibition disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy .
Cellular Effects
Anagrelide hydrochloride has a significant impact on cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This effect is reflected in reduced platelet counts within 7 to 14 days of administration .
Molecular Mechanism
Anagrelide hydrochloride exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 . These inhibitions disrupt the maturation of platelets from megakaryocytes .
Temporal Effects in Laboratory Settings
The effects of Anagrelide hydrochloride change over time in laboratory settings. The drug has a relatively short residence time in the body, necessitating twice or four times daily dosing . The pharmacological effect of Anagrelide hydrochloride therapy, which relies on a gradual suppression of platelet-producing cells, may take 7 to 14 days to be reflected in reduced platelet counts .
Dosage Effects in Animal Models
In animal models, the effects of Anagrelide hydrochloride vary with different dosages. For instance, in rats, a higher incidence of uterine adenosarcoma was observed at dose levels 174 times human AUC exposure .
Metabolic Pathways
Anagrelide hydrochloride is involved in several metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .
Transport and Distribution
It is known that the drug is primarily eliminated through the urine, with less than 1% of the drug being eliminated unchanged .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate d’Anagrélide implique plusieurs étapes :
- Préparation de l’alcool 2,3-dichlorobenzylique.
- Conversion en alcool 2,3-dichloro-6-nitrobenzylique.
- Formation de chlorure de 2,3-dichloro-6-nitryl-benzyle.
- Synthèse du chlorhydrate d’ester éthylique de la N-(2,3-dichloro-6-nitrobenzyle)glycine.
- Réduction en ester éthylique de la N-(6-amino-2,3-dichlorobenzyle)glycine.
- Formation du produit brut de chlorhydrate d’Anagrélide.
- Purification finale pour obtenir le chlorhydrate d’Anagrélide .
Méthodes de production industrielle : Une méthode industrielle améliorée consiste à préparer une suspension de base d’Anagrélide dans un alcool, à chauffer, à ajouter de l’eau, à acidifier, à refluxer, à refroidir, à filtrer et à sécher pour obtenir des cristaux de monohydrate de chlorhydrate d’Anagrélide .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d’Anagrélide subit diverses réactions chimiques, notamment :
Oxydation : Implique la conversion du composé en sa forme oxydée.
Réduction : Réduction des groupes nitro en groupes amino pendant la synthèse.
Substitution : Les atomes de chlore du cycle benzyle peuvent être substitués par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Utilise des agents oxydants tels que l’acide nitrique.
Réduction : Utilise des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Implique des réactifs comme l’hydroxyde de sodium et d’autres nucléophiles.
Principaux produits :
Oxydation : Produit des dérivés oxydés de l’Anagrélide.
Réduction : Donne des dérivés aminés.
Substitution : Résultat en dérivés benzyle substitués
4. Applications de la recherche scientifique
Le chlorhydrate d’Anagrélide a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les agents antiplaquettaires.
Biologie : Étudié pour ses effets sur la maturation des mégacaryocytes et la production de plaquettes.
Médecine : Principalement utilisé pour traiter la thrombocytémie essentielle et la leucémie myéloïde chronique.
Industrie : Utilisé dans l’industrie pharmaceutique pour la production de médicaments antiplaquettaires.
Comparaison Avec Des Composés Similaires
Hydroxyurea: Another platelet-reducing agent used for similar indications.
Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.
Comparison:
Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.
Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.
Propriétés
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58579-51-4 | |
Record name | Anagrelide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagrelide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANAGRELIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ANAGRELIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.